Cas no 1602-42-2 (Nα-(2,4-Dinitrophenyl)-L-arginine)

Nα-(2,4-Dinitrophenyl)-L-arginine is a chemically modified derivative of L-arginine, featuring a 2,4-dinitrophenyl (DNP) group attached to the α-amino position. This modification enhances its utility in biochemical and proteomic research, particularly as a chromogenic substrate for enzyme assays. The DNP group provides strong UV-visible absorbance, facilitating spectrophotometric detection in kinetic studies. Its structural specificity makes it valuable for investigating arginine-specific proteases and peptidases. The compound’s stability under physiological conditions ensures reliable performance in experimental applications. Additionally, its well-defined reactivity supports its use in peptide synthesis and protein modification studies, offering researchers a precise tool for probing enzymatic mechanisms and protein interactions.
Nα-(2,4-Dinitrophenyl)-L-arginine structure
1602-42-2 structure
Product name:Nα-(2,4-Dinitrophenyl)-L-arginine
CAS No:1602-42-2
MF:C12H16N6O6
MW:340.292041778564
MDL:MFCD00038105
CID:188407
PubChem ID:87567618

Nα-(2,4-Dinitrophenyl)-L-arginine Chemical and Physical Properties

Names and Identifiers

    • Nα-(2,4-Dinitrophenyl)-L-arginine
    • DNP-L-arginine
    • L-Arginine,N2-(2,4-dinitrophenyl)-
    • NALPHA-(2,4-DINITROPHENYL)-L-ARGININE
    • 2,4-dinitrophenyl-L-arginine
    • Dnp-Arg-OH
    • N&alpha
    • N-(2,4-Dinitrophenyl)-L-arginine
    • N-2,4-DNP-L-ARGININE
    • N-2-4-dnp-L-arginine crystalline
    • NALPHA-DNP-L-ARGININE
    • Nalpha-Dnp-L-arginineDnp-Arg-OH
    • N-DNP-L-arginine
    • Nα-Dnp-L-arginine
    • [N'-[(4S)-4-Carboxy-4-[(2,4-dinitrophenyl)azaniumyl]butyl]carbamimidoyl]azanide
    • AKOS015833300
    • T70358
    • CHEMBL2028904
    • HY-W141969
    • D1040
    • CS-0201759
    • SCHEMBL14693949
    • L-Arginine, N2-(2,4-dinitrophenyl)-
    • N
    • BAA60242
    • (S)-2-(2,4-dinitrophenylamino)-5-guanidinopentanoic acid
    • 1602-42-2
    • A-(2,4-Dinitrophenyl)-L-arginine
    • (2,4-Dinitrophenyl)-L-arginine
    • EN300-302802
    • (2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoic acid
    • L-Arginine, N(2)-(2,4-dinitrophenyl)-
    • NS00048078
    • NS-05567
    • .alpha.-Dnp-L-arginine
    • GZJXZYUXRVBOAH-VIFPVBQESA-N
    • 5-([Amino(imino)methyl]amino)-2-(2,4-dinitroanilino)pentanoic acid #
    • (2S)-5-carbamimidamido-2-[(2,4-dinitrophenyl)amino]pentanoic acid
    • MFCD00038105
    • N+/--(2,4-Dinitrophenyl)-L-arginine
    • DA-56352
    • MDL: MFCD00038105
    • Inchi: 1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H5,13,14,15,19,20)/t9-/m0/s1
    • InChI Key: JHWSIGJBSNXQJF-VIFPVBQESA-N
    • SMILES: O([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])/N=C(\[N-][H])/N([H])[H])[N+]([H])([H])C1C([H])=C([H])C(=C([H])C=1[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 340.11300
  • Monoisotopic Mass: 340.11313225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 185
  • XLogP3: 0.9

Experimental Properties

  • Color/Form: Not determined.
  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 669.2±65.0 °C at 760 mmHg
  • Flash Point: 358.5±34.3 °C
  • Refractive Index: -34 ° (C=0.5, AcOH)
  • PSA: 202.87000
  • LogP: 2.94170
  • Solubility: Not determined
  • Vapor Pressure: 0.0±2.1 mmHg at 25°C

Nα-(2,4-Dinitrophenyl)-L-arginine Security Information

  • Symbol: GHS02
  • Prompt:dangerous
  • Signal Word:dangerous
  • Hazard Statement: H228
  • Warning Statement: P210-P240-P241-P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: H228
  • Storage Condition:−20°C
  • HazardClass:4.1
  • PackingGroup:II

Nα-(2,4-Dinitrophenyl)-L-arginine Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Nα-(2,4-Dinitrophenyl)-L-arginine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-302802-0.25g
(2S)-5-carbamimidamido-2-[(2,4-dinitrophenyl)amino]pentanoic acid
1602-42-2
0.25g
$1023.0 2023-05-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QT994-100mg
Nα-(2,4-Dinitrophenyl)-L-arginine
1602-42-2 98.0%(LC&T)
100mg
¥370.0 2022-06-10
TRC
D462653-50mg
Nα-(2,4-Dinitrophenyl)-L-arginine
1602-42-2
50mg
$ 65.00 2022-06-05
abcr
AB142657-1 g
N-(2,4-Dinitrophenyl)-L-arginine, 98% (Dnp-L-Arg-OH); .
1602-42-2 98%
1g
€439.70 2023-05-09
eNovation Chemicals LLC
D755287-1g
L-Arginine, N2-(2,4-dinitrophenyl)-
1602-42-2 98.0%
1g
$170 2024-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT783-250mg
(2S)-5-carbamimidamido-2-[(2,4-dinitrophenyl)amino]pentanoic acid
1602-42-2 95%
250mg
¥396.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT783-1g
(2S)-5-carbamimidamido-2-[(2,4-dinitrophenyl)amino]pentanoic acid
1602-42-2 95%
1g
¥1050.0 2024-04-23
A2B Chem LLC
AA82436-1g
L-Arginine, N2-(2,4-dinitrophenyl)-
1602-42-2 >98.0%(T)(HPLC)
1g
$186.00 2024-04-20
Aaron
AR001SGG-250mg
L-Arginine, N2-(2,4-dinitrophenyl)-
1602-42-2 95%
250mg
$55.00 2025-01-21
Aaron
AR001SGG-100mg
L-Arginine, N2-(2,4-dinitrophenyl)-
1602-42-2 95%
100mg
$32.00 2025-01-21

Additional information on Nα-(2,4-Dinitrophenyl)-L-arginine

Introduction to Nα-(2,4-Dinitrophenyl)-L-arginine (CAS No. 1602-42-2)

Nα-(2,4-Dinitrophenyl-L-arginine) is a significant compound in the field of chemical and biomedical research, widely recognized for its utility in various scientific applications. This compound, identified by its CAS number 1602-42-2, has garnered considerable attention due to its unique structural properties and biological activities. The introduction of nitro groups into the arginine backbone enhances its reactivity, making it a valuable tool in synthetic chemistry and pharmacological studies.

The structural motif of Nα-(2,4-Dinitrophenyl-L-arginine) consists of an arginine residue substituted with a 2,4-dinitrophenyl group. This modification imparts distinct chemical and biological characteristics, enabling its application in a multitude of research areas. The nitro groups contribute to the compound's solubility and reactivity, facilitating its use in enzyme inhibition studies and as a substrate in biochemical assays.

In recent years, Nα-(2,4-Dinitrophenyl-L-arginine) has been extensively studied for its potential role in drug development. Its ability to interact with biological targets has made it a candidate for designing novel therapeutic agents. For instance, researchers have explored its efficacy in modulating enzymatic activities associated with inflammation and immune responses. The compound's unique properties have also been leveraged in the development of diagnostic tools, particularly in immunoassays where it serves as a label for detecting specific biomolecules.

The synthesis of Nα-(2,4-Dinitrophenyl-L-arginine) involves a series of well-defined chemical reactions that highlight the compound's versatility. The process typically begins with the nitration of a phenyl derivative followed by coupling with arginine under controlled conditions. This synthetic route underscores the importance of precision in chemical transformations, ensuring high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the compound, confirming its structural integrity.

Recent advancements in computational chemistry have further enhanced the understanding of Nα-(2,4-Dinitrophenyl-L-arginine)'s interactions with biological systems. Molecular modeling studies have revealed insights into how the nitro groups influence binding affinity and specificity to target proteins. These findings have been instrumental in optimizing drug candidates derived from this compound, improving their pharmacokinetic profiles and therapeutic efficacy.

The compound's application extends beyond academic research into industrial biotechnology. For example, it has been utilized in the development of biosensors that detect environmental pollutants by leveraging its reactivity with metal ions. Such biosensors offer a cost-effective and environmentally friendly solution for monitoring toxic substances in water and soil.

In conclusion, Nα-(2,4-Dinitrophenyl-L-arginine) (CAS No. 1602-42-2) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications in drug discovery, diagnostics, and environmental monitoring underscore its significance as a versatile tool in scientific endeavors. As research continues to evolve, it is anticipated that new applications for this compound will emerge, further solidifying its role as a cornerstone in biomedical chemistry.

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Amadis Chemical Company Limited
(CAS:1602-42-2)Nα-(2,4-Dinitrophenyl)-L-arginine
A1201757
Purity:99%
Quantity:1g
Price ($):236.0